molecular formula C26H23NO6 B2718173 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929390-81-8

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B2718173
CAS No.: 929390-81-8
M. Wt: 445.471
InChI Key: YJYLOPSTHKYRBL-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group at position 2. The amide linkage at position 6 of the benzofuran connects to a 3,4-dimethoxybenzamide moiety.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)17-7-12-21(31-3)23(13-17)32-4)14-22(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYLOPSTHKYRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities into the compound.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Notable applications include:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures to 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can inhibit cancer cell proliferation. The benzofuran moiety is often associated with anticancer properties due to its ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) respectively. Inhibitors of these enzymes can help manage symptoms and progression of these diseases by enhancing neurotransmitter levels or regulating glucose metabolism.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The methoxy groups in the structure could enhance its ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology.

Case Studies

Several studies have documented the applications and efficacy of similar compounds:

StudyFocusFindings
Anticancer activityDemonstrated significant inhibition of cell growth in breast cancer models.
Enzyme inhibitionShowed IC50 values indicating effective inhibition of acetylcholinesterase and α-glucosidase.
NeuroprotectionReported potential in reducing oxidative stress in neuronal cells, suggesting protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights structural variations and physicochemical properties of the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Properties/Applications Reference
Target Compound : 3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide Benzofuran 3-methyl; 4-methoxybenzoyl (C=O); 3,4-dimethoxybenzamide ~463.4 g/mol* Hypothesized enzyme/receptor modulation
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide Benzofuran 3-methyl; 4-methoxybenzoyl (C=O); 2,2-dimethylpropanamide 353.41 g/mol Potential metabolic stability differences
3,5-Dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Benzothiazole 4-methoxy; 6-nitro; 3,5-dimethoxybenzamide ~419.3 g/mol* Electronic effects from nitro group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Phenyl ethyl linker 3,4-dimethoxyphenyl; benzamide ~299.3 g/mol Simpler structure for C–H bond studies
3,4-Dimethoxy-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]benzamide Benzimidazole 2-methylpropyl; 3,4-dimethoxybenzamide 353.41 g/mol Enhanced solubility from benzimidazole

*Estimated based on molecular formulas.

Biological Activity

3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • Benzamide core : A central component that often contributes to biological activity.
  • Benzofuran moiety : Imparts unique electronic properties and biological interactions.
  • Methoxy groups : Enhance solubility and bioavailability.

The molecular formula is C25H25N1O4C_{25}H_{25}N_{1}O_{4} with a molecular weight of 401.48 g/mol.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) cells.

A study demonstrated that a related compound, BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran), suppressed the migration and invasion of Huh7 cells (a HCC cell line) by downregulating integrin α7 and affecting epithelial–mesenchymal transition (EMT) markers such as Slug and MMP9 . This suggests that similar mechanisms may be applicable to the compound .

The proposed mechanism involves:

  • Enzyme Inhibition : The benzamide moiety may interact with specific enzymes or receptors, forming hydrogen bonds and stabilizing the compound within the binding site.
  • Signal Pathway Modulation : It may affect signaling pathways associated with cancer progression, such as the FAK/AKT pathway, which is critical in cell motility and survival .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
BMBFAnti-metastaticDownregulates integrin α7
BMDBAntinociceptiveInhibits pain pathways
Other BenzofuransCytotoxic to cancer cellsInduces apoptosis

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in treating various conditions:

  • Hepatocellular Carcinoma :
    • A study on BMBF revealed its ability to significantly inhibit Huh7 cell migration at non-cytotoxic concentrations. The IC50 values were determined at 48.22 μM for 24 hours and 38.15 μM for 48 hours, indicating potent activity without harming normal hepatocytes .
  • Pain Management :
    • BMDB demonstrated significant antinociceptive effects in various pain models, being more potent than common analgesics like aspirin and acetaminophen . This highlights the potential for benzofuran derivatives in pain management.

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